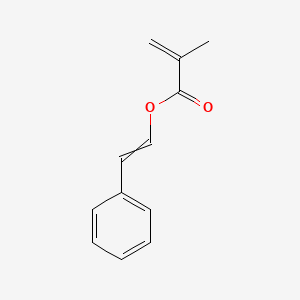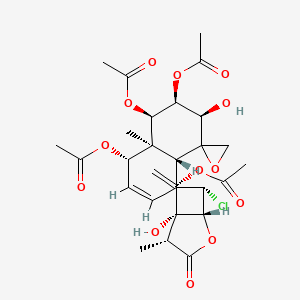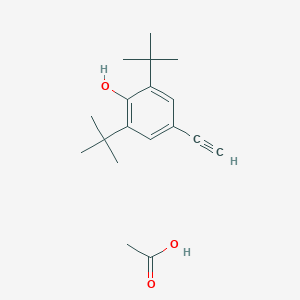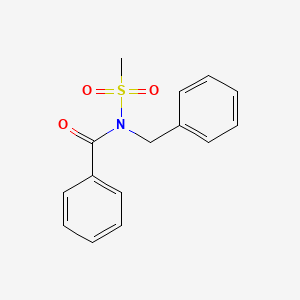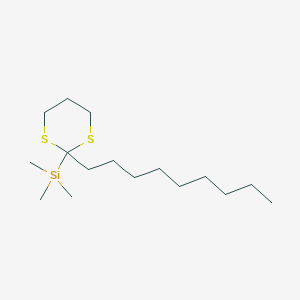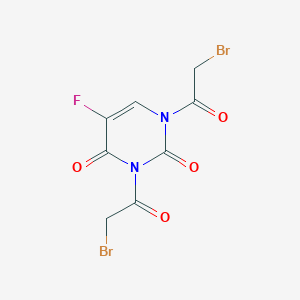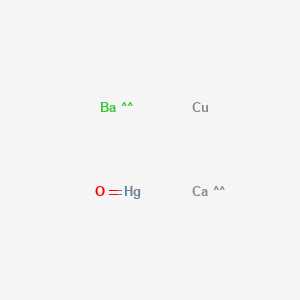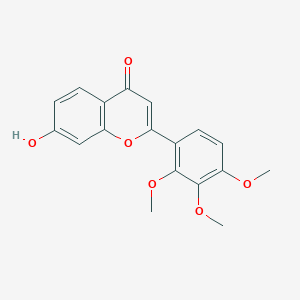
4H-1-Benzopyran-4-one, 7-hydroxy-2-(2,3,4-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one, also known as 7-hydroxy-2’,3’,4’-trimethoxyflavone, is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a chromen-4-one backbone substituted with hydroxy and trimethoxyphenyl groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For instance, the use of Lewis acids like aluminum chloride or bases like sodium hydroxide can be employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one structure, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives .
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties, which can help in neutralizing free radicals.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based dyes and pigments.
作用機序
The mechanism by which 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one exerts its effects is primarily through its interaction with various molecular targets:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
類似化合物との比較
7-Hydroxyflavone: Lacks the methoxy groups, which may affect its solubility and biological activity.
2’,3’,4’-Trimethoxyflavone: Lacks the hydroxy group, which may reduce its antioxidant potential.
Uniqueness: 7-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
144707-13-1 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
7-hydroxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-7-6-12(17(22-2)18(14)23-3)16-9-13(20)11-5-4-10(19)8-15(11)24-16/h4-9,19H,1-3H3 |
InChIキー |
HBXWDZAQZGXSHT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)


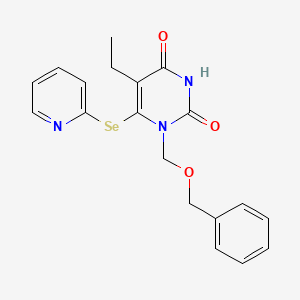
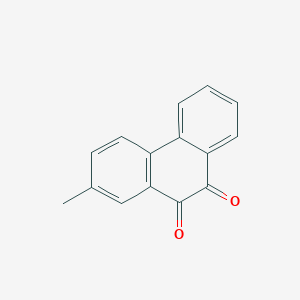
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
